LY2457546

Catalog No.
S548043
CAS No.
908265-94-1
M.F
C28H20F4N4O
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY2457546

CAS Number

908265-94-1

Product Name

LY2457546

IUPAC Name

2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C28H20F4N4O

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37)

InChI Key

HTQYWLPDWPCWTF-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2457546; LY 2457546; LY-2457546

Canonical SMILES

CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F

Description

The exact mass of the compound Unii-VW8acf2F4L is 504.15732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY2457546 is a multi-targeted receptor tyrosine kinase inhibitor that has been developed for therapeutic applications, particularly in oncology. This compound is designed to inhibit various kinases involved in angiogenesis and tumorigenesis, making it a promising candidate for cancer treatment. LY2457546 exhibits potent activity against several receptor tyrosine kinases, including those implicated in acute myeloid leukemia and other malignancies .

Involving LY2457546 are those related to its binding to target kinases. The compound acts by competing with ATP for binding sites on receptor tyrosine kinases, thereby inhibiting their phosphorylation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

The synthesis of LY2457546 involves several steps typical of multi-targeted kinase inhibitors. While specific synthetic routes are proprietary, the general approach includes:

  • Formation of Key Intermediates: Starting materials are reacted under controlled conditions to form key intermediates.
  • Cyclization: Intermediate compounds undergo cyclization reactions to form the core structure of LY2457546.
  • Functionalization: The addition of various functional groups occurs to enhance potency and selectivity against target kinases.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity levels suitable for clinical use .

LY2457546 has been primarily investigated for its potential use in treating acute myeloid leukemia and other cancers characterized by aberrant angiogenesis and receptor tyrosine kinase signaling. Its ability to inhibit multiple pathways makes it a candidate for combination therapies aimed at overcoming resistance mechanisms commonly seen in cancer treatments .

Interaction studies have shown that LY2457546 can affect the phosphorylation status of target kinases in cancer cells. In particular, studies have demonstrated that treatment with LY2457546 leads to decreased phosphorylation of key signaling proteins involved in cell survival and proliferation pathways. Additionally, its interactions with other drugs have been assessed to evaluate potential drug-drug interactions, especially in patients undergoing chemotherapy .

Several compounds share similarities with LY2457546 regarding their mechanism of action as multi-targeted kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ImatinibBCR-ABL inhibitorSelective for BCR-ABL fusion protein; primarily used in chronic myeloid leukemia
MasitinibMulti-targetedInhibits KIT and PDGF receptors; used for gastrointestinal stromal tumors
SorafenibMulti-kinase inhibitorTargets RAF kinases and VEGFR; used in renal cell carcinoma and hepatocellular carcinoma
RegorafenibMulti-kinase inhibitorTargets multiple pathways including VEGFR; used for metastatic colorectal cancer

Uniqueness of LY2457546: Unlike these compounds, LY2457546 has shown a unique spectrum of activity against specific receptor tyrosine kinases involved in acute myeloid leukemia, making it particularly relevant for this indication. Its oral bioavailability and potency against multiple targets further distinguish it from others in the same class .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

504.15732392 g/mol

Monoisotopic Mass

504.15732392 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW8ACF2F4L

Dates

Modify: 2024-02-18
1: Wacheck V, Lahn M, Dickinson G, Füreder W, Meyer R, Herndlhofer S, Füreder T,  Dorfner G, Pillay S, André V, Burkholder TP, Akunda JK, Flye-Blakemore L, Van Bockstaele D, Schlenk RF, Sperr WR, Valent P. Dose study of the multikinase inhibitor, LY2457546, in patients with relapsed acute myeloid leukemia to assess  safety, pharmacokinetics, and pharmacodynamics. Cancer Manag Res. 2011;3:157-75. doi: 10.2147/CMR.S19341. Epub 2011 May 10. PubMed PMID: 21625399; PubMed Central  PMCID: PMC3101112.
2: Burkholder TP, Clayton JR, Rempala ME, Henry JR, Knobeloch JM, Mendel D, McLean JA, Hao Y, Barda DA, Considine EL, Uhlik MT, Chen Y, Ma L, Bloem LJ, Akunda JK, McCann DJ, Sanchez-Felix M, Clawson DK, Lahn MM, Starling JJ. Discovery of LY2457546: a multi-targeted anti-angiogenic kinase inhibitor with a  novel spectrum of activity and exquisite potency in the acute myelogenous leukemia-Flt-3-internal tandem duplication mutant human tumor xenograft model. Invest New Drugs. 2012 Jun;30(3):936-49. doi: 10.1007/s10637-011-9640-6. Epub 2011 Mar 1. Erratum in: Invest New Drugs. 2012 Jun;30(3):1270-1. PubMed PMID: 21360050.

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